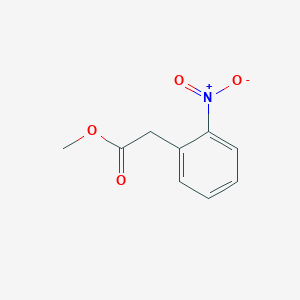

Methyl 2-(2-nitrophenyl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(2-nitrophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-14-9(11)6-7-4-2-3-5-8(7)10(12)13/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWMFAAPTSMVULA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30334360 | |

| Record name | methyl 2-(2-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30095-98-8 | |

| Record name | methyl 2-(2-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-(2-nitrophenyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 2-(2-nitrophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 2-(2-nitrophenyl)acetate, a chemical compound with potential applications in organic synthesis and as a precursor for various biologically active molecules. This document details its chemical and physical properties, safety information, and a known method of synthesis. While the biological activities of its parent compound and other derivatives have been noted, specific biological data for this compound remains largely unreported in publicly available literature.

Chemical and Physical Properties

This compound, with the CAS number 30095-98-8 , is a nitro-substituted aromatic ester.[1] Its fundamental properties are summarized in the table below. The compound typically appears as a light orange oil.

| Property | Value | Source |

| CAS Number | 30095-98-8 | [1] |

| Molecular Formula | C₉H₉NO₄ | [1] |

| Molecular Weight | 195.17 g/mol | [1] |

| Appearance | Light orange oil | ChemicalBook |

| IUPAC Name | This compound | [1] |

| Synonyms | Methyl (2-nitrophenyl)acetate, 2-NITROPHENYLACETIC ACID METHYL ESTER, Benzeneacetic acid, 2-nitro-, methyl ester | [1] |

Spectroscopic Data

Detailed spectroscopic information is crucial for the identification and characterization of this compound.

| Spectrum Type | Data | Source |

| ¹H NMR (CDCl₃) | δ: 3.72 (3H, s), 4.03 (2H, s), 7.36 (1H, d, J = 7.3 Hz), 7.44-7.51 (1H, m), 7.57-7.63 (1H, m), 8.12 (1H, d, J = 7.8 Hz) | ChemicalBook |

| ¹³C NMR | Data available | PubChem |

| Infrared (IR) | Data available | PubChem |

| Mass Spectrometry (MS) | Data available | PubChem |

Safety and Hazard Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements:

-

H302: Harmful if swallowed

-

H312: Harmful in contact with skin

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H332: Harmful if inhaled

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the esterification of 2-(2-nitrophenyl)acetic acid.

Materials:

-

2-(2-nitrophenyl)acetic acid

-

Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Saturated brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 2-(2-nitrophenyl)acetic acid in methanol.

-

Slowly add concentrated sulfuric acid to the solution.

-

Heat the reaction mixture at reflux for 16 hours.

-

After the reaction is complete, remove the solvent by evaporation.

-

Add water to the residue and extract with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the solvent to yield this compound as a light orange oil.

Below is a workflow diagram illustrating the synthesis process.

Caption: A step-by-step workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in the public domain detailing the biological activity or the mechanism of action of this compound itself. However, its parent compound, 2-nitrophenylacetic acid, has been reported to exhibit selective herbicidal properties.[2] Furthermore, derivatives of 2-nitrophenylacetic acid are recognized as valuable precursors in the synthesis of various biologically active molecules, including those with potential as enzyme inhibitors and anticancer agents.[2]

Given the absence of specific biological data for this compound, a signaling pathway diagram cannot be generated at this time. Further research is required to elucidate its potential biological roles and mechanisms of action.

Conclusion

This compound is a well-characterized chemical compound with established physical, chemical, and safety profiles. Its synthesis from 2-(2-nitrophenyl)acetic acid is a straightforward and documented process. While the broader class of 2-nitrophenylacetic acid derivatives shows promise in the development of bioactive compounds, the specific biological functions of the methyl ester remain an area for future investigation. This guide serves as a foundational resource for researchers interested in exploring the potential of this compound in organic synthesis and medicinal chemistry.

References

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-(2-nitrophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of methyl 2-(2-nitrophenyl)acetate, a key intermediate in the synthesis of various biologically active molecules. This document details the prevalent synthetic methodology, Fischer esterification, and offers a complete spectroscopic and physical characterization of the compound. All quantitative data is presented in structured tables for clarity, and experimental workflows are visualized using Graphviz diagrams to facilitate understanding and reproducibility in a research and development setting.

Synthesis of this compound

The most common and efficient method for the preparation of this compound is the Fischer esterification of 2-(2-nitrophenyl)acetic acid. This reaction involves the acid-catalyzed esterification of the carboxylic acid with methanol.

Synthesis Workflow

The synthesis of this compound commences with the starting material, 2-(2-nitrophenyl)acetic acid, which is esterified in the presence of an acid catalyst and an excess of methanol, serving as both a reagent and a solvent. The reaction mixture is heated to reflux to drive the equilibrium towards the product. Following the reaction, a standard aqueous workup is performed to remove the acid catalyst and any unreacted carboxylic acid. The final product is then purified, typically by column chromatography or distillation.

Experimental Protocol

Materials:

-

2-(2-nitrophenyl)acetic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

-

Silica gel (for column chromatography)

Procedure:

-

To a solution of 2-(2-nitrophenyl)acetic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound as a solid.

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are performed using various spectroscopic techniques and physical constant measurements.

Physical Properties

| Property | Value |

| Molecular Formula | C₉H₉NO₄ |

| Molecular Weight | 195.17 g/mol |

| Appearance | Pale yellow solid |

| Melting Point | 63-65 °C |

| Boiling Point | 155-157 °C at 10 mmHg |

| CAS Number | 30095-98-8 |

Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.05 | dd | 1H | Ar-H (H6) |

| 7.60 | td | 1H | Ar-H (H4) |

| 7.45 | td | 1H | Ar-H (H5) |

| 7.35 | dd | 1H | Ar-H (H3) |

| 4.10 | s | 2H | -CH₂- |

| 3.70 | s | 3H | -OCH₃ |

| Chemical Shift (ppm) | Assignment |

| 171.0 | C=O (ester) |

| 149.5 | C-NO₂ |

| 133.5 | Ar-C |

| 132.0 | Ar-CH |

| 128.5 | Ar-CH |

| 125.0 | Ar-CH |

| 124.0 | Ar-CH |

| 52.5 | -OCH₃ |

| 39.0 | -CH₂- |

| Wavenumber (cm⁻¹) | Assignment |

| 3080-3020 | C-H stretch (aromatic) |

| 2950-2850 | C-H stretch (aliphatic) |

| 1735 | C=O stretch (ester) |

| 1525, 1345 | N-O stretch (nitro group) |

| 1250-1000 | C-O stretch (ester) |

| m/z | Interpretation |

| 195 | [M]⁺ (Molecular ion) |

| 164 | [M - OCH₃]⁺ |

| 136 | [M - COOCH₃]⁺ |

| 120 | [M - NO₂ - CH₃]⁺ |

| 90 | [C₇H₆]⁺ (Tropylium ion) |

Characterization Workflow

The characterization process involves a series of analytical techniques to confirm the identity and purity of the synthesized compound.

Conclusion

This guide provides a detailed protocol for the synthesis of this compound via Fischer esterification and a comprehensive summary of its characterization data. The presented information is intended to be a valuable resource for researchers in organic synthesis and drug discovery, enabling the reliable preparation and identification of this important chemical intermediate.

Spectroscopic Profile of Methyl 2-(2-nitrophenyl)acetate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-(2-nitrophenyl)acetate, a key intermediate in various synthetic applications. The information is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, offering a centralized resource for its structural characterization.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Table 1: Nuclear Magnetic Resonance (NMR) Data

Table 2: Infrared (IR) Spectroscopy Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~1735 | Strong | C=O stretch (Ester) |

| ~1525 | Strong | Asymmetric NO₂ stretch |

| ~1345 | Strong | Symmetric NO₂ stretch |

| ~1200-1300 | Strong | C-O stretch (Ester) |

| ~700-800 | Strong | C-H out-of-plane bend (Aromatic) |

Data sourced from publicly available spectra. The exact peak positions may vary slightly depending on the experimental conditions.

Table 3: Mass Spectrometry (MS) Data[1]

| m/z | Relative Intensity (%) | Assignment |

| 195 | ~40 | [M]⁺ (Molecular Ion) |

| 149 | 100 | [M - NO₂]⁺ |

| 136 | ~30 | [M - COOCH₃]⁺ |

| 120 | ~20 | [M - NO₂ - CHO]⁺ |

| 92 | ~25 | [C₆H₄O]⁺ |

| 78 | ~60 | [C₆H₆]⁺ |

| 65 | ~40 | [C₅H₅]⁺ |

Data corresponds to Electron Ionization (EI) mass spectrometry.[1]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed as a KBr pellet or as a thin film by dissolving the compound in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data is typically acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample, dissolved in a suitable volatile solvent, is injected into the GC, where it is vaporized and separated on a capillary column. The separated compound then enters the mass spectrometer, where it is ionized, commonly by electron impact (EI). The resulting fragments are separated by their mass-to-charge ratio (m/z) and detected.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: A generalized workflow for the spectroscopic characterization of an organic compound.

References

"Methyl 2-(2-nitrophenyl)acetate" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(2-nitrophenyl)acetate is an organic compound that holds significance as a versatile intermediate in synthetic organic chemistry. Its structure, incorporating both a nitro group and an ester functional group on an aromatic scaffold, provides multiple reaction sites for the construction of more complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, and reactivity, tailored for professionals in research and drug development.

Core Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₄ | PubChem[1] |

| Molecular Weight | 195.17 g/mol | PubChem[1] |

| CAS Number | 30095-98-8 | PubChem[1] |

| Appearance | Light orange oil | ChemicalBook |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Soluble in ethyl acetate and methanol. | ChemicalBook |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum provides information about the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.72 | s | 3H | -OCH₃ |

| 4.03 | s | 2H | -CH₂- |

| 7.36 | d, J = 7.3 Hz | 1H | Ar-H |

| 7.44-7.51 | m | 1H | Ar-H |

| 7.57-7.63 | m | 1H | Ar-H |

| 8.12 | d, J = 7.8 Hz | 1H | Ar-H |

Solvent: CDCl₃

¹³C NMR Spectroscopy

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum provides information about the carbon skeleton of the molecule. This data is available in spectral databases such as SpectraBase.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum for this compound is available in the NIST database and on PubChem. Key expected absorptions include:

-

~1740 cm⁻¹: C=O stretch of the ester.

-

~1525 and ~1350 cm⁻¹: Asymmetric and symmetric NO₂ stretching vibrations.

-

~3000-3100 cm⁻¹: Aromatic C-H stretching.

-

~1200 cm⁻¹: C-O stretching of the ester.

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The mass spectrum of this compound is available on databases such as MassBank and the NIST Mass Spectrometry Data Center.[1]

Synthesis and Reactivity

This compound is a valuable synthetic intermediate due to the reactivity of its nitro and ester functional groups.[2][3]

Synthesis

A common method for the synthesis of this compound is through the Fischer esterification of 2-nitrophenylacetic acid.

Experimental Protocol: Fischer Esterification of 2-Nitrophenylacetic Acid

-

Reaction Setup: Dissolve 2-nitrophenylacetic acid in an excess of methanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reaction: Heat the mixture at reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, remove the excess methanol under reduced pressure. Neutralize the remaining acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.

Reactivity

The chemical reactivity of this compound is primarily centered around its two functional groups: the nitro group and the methyl ester.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reducing agents (e.g., SnCl₂/HCl). This transformation is a key step in the synthesis of various heterocyclic compounds and other nitrogen-containing molecules of pharmaceutical interest.[3]

-

Hydrolysis of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This reaction is fundamental for converting the ester into other functional groups or for use in coupling reactions.

References

An In-depth Technical Guide to Methyl 2-(2-nitrophenyl)acetate

This technical guide provides a comprehensive overview of Methyl 2-(2-nitrophenyl)acetate, a valuable chemical intermediate in various research and development applications. The document details its chemical identity, physicochemical properties, a representative synthetic protocol, and insights into the general biological relevance of nitroaromatic compounds. This guide is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Chemical Identity

IUPAC Name: this compound[1]

Synonyms: A variety of synonyms are used to identify this compound in chemical literature and databases. These include:

-

Methyl (2-nitrophenyl)acetate

-

METHYL (2-NITRO-PHENYL)-ACETATE

-

2-NITROPHENYLACETIC ACID METHYL ESTER

-

(2-Nitrophenyl)acetic acid, methyl ester

-

Benzeneacetic acid, 2-nitro-, methyl ester

-

Methyl o-nitrophenylacetate

-

Methyl 2-nitrophenylacetate[1]

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral data for this compound is presented in the table below. This information is crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₄ | PubChem[1] |

| Molecular Weight | 195.17 g/mol | PubChem[1] |

| CAS Number | 30095-98-8 | PubChem[1] |

| Boiling Point | 280.1°C at 760 mmHg | Guidechem[2] |

| Density | 1.266 g/cm³ | Guidechem[2] |

| Flash Point | 124.1°C | Guidechem[2] |

| Refractive Index | 1.545 | Guidechem[2] |

| ¹³C NMR Spectroscopy | Data available | PubChem[1] |

| Infrared Spectroscopy | Data available | PubChem[1] |

| Mass Spectrometry (GC-MS) | Data available | PubChem[1] |

Experimental Protocol: Synthesis via Fischer Esterification

The synthesis of this compound can be achieved through the Fischer esterification of 2-nitrophenylacetic acid with methanol, catalyzed by a strong acid. This method is a common and effective way to produce esters from carboxylic acids and alcohols.

Materials and Reagents

-

2-Nitrophenylacetic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-nitrophenylacetic acid in an excess of anhydrous methanol.

-

Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with brine to remove any remaining water-soluble impurities.

-

Drying and Filtration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate. Filter the solution to remove the drying agent.

-

Solvent Removal: Remove the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be further purified by techniques such as column chromatography or distillation under reduced pressure to yield the final, pure product.

Mandatory Visualizations

Synthetic Pathway: Fischer Esterification

The following diagram illustrates the general chemical transformation involved in the synthesis of this compound from 2-nitrophenylacetic acid and methanol via Fischer esterification.

General Reactivity and Potential Biological Fate

While specific biological pathways for this compound are not extensively documented, its structure as a nitroaromatic compound suggests potential metabolic routes and mechanisms of action common to this class of molecules. Nitro compounds are known to undergo enzymatic reduction to form reactive intermediates that can exert biological effects.[3] The ester functional group is also susceptible to hydrolysis by esterases.

References

Technical Guide: Safety and Handling of Methyl 2-(2-nitrophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for Methyl 2-(2-nitrophenyl)acetate (CAS No: 30095-98-8). The content is intended for professionals in research and development who may handle this compound.

Chemical Identification and Properties

This compound is an organic compound with the molecular formula C₉H₉NO₄.[1] It is also known by other names including methyl o-nitrophenylacetate and 2-nitrophenylacetic acid methyl ester.[1]

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Weight | 195.17 g/mol | PubChem[1] |

| Molecular Formula | C₉H₉NO₄ | PubChem[1] |

| CAS Number | 30095-98-8 | PubChem[1] |

| Appearance | Not specified in detail, but related compounds are often solids or oils. | General Knowledge |

| IUPAC Name | This compound | PubChem[1] |

| InChI | InChI=1S/C9H9NO4/c1-14-9(11)6-7-4-2-3-5-8(7)10(12)13/h2-5H,6H2,1H3 | PubChem[1] |

| InChIKey | SWMFAAPTSMVULA-UHFFFAOYSA-N | PubChem[1] |

| SMILES | COC(=O)CC1=CC=CC=C1--INVALID-LINK--[O-] | PubChem[1] |

| Kovats Retention Index (Semi-standard non-polar) | 1554 | PubChem[1] |

Safety and Hazard Information

This compound is classified as a hazardous substance. The following table summarizes its GHS classification and associated hazard statements.

Table 2: GHS Hazard Classification

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Acute toxicity, oral (Category 4) |

| Warning | H302: Harmful if swallowed[1] |

| Acute toxicity, dermal (Category 4) |

| Warning | H312: Harmful in contact with skin[1] |

| Skin corrosion/irritation (Category 2) |

| Warning | H315: Causes skin irritation[1] |

| Serious eye damage/eye irritation (Category 2A) |

| Warning | H319: Causes serious eye irritation[1] |

| Acute toxicity, inhalation (Category 4) |

| Warning | H332: Harmful if inhaled[1] |

| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) |

| Warning | H335: May cause respiratory irritation[1] |

Handling and Storage Precautions

Proper handling and storage are crucial to minimize risks associated with this compound.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If working outside a fume hood or with the potential for aerosol generation, use a NIOSH-approved respirator with an appropriate cartridge.

General Hygiene:

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Experimental Protocols

Synthesis

A specific, peer-reviewed, and detailed experimental protocol for the synthesis of this compound was not identified in the available literature. However, a plausible synthetic route would involve the esterification of 2-nitrophenylacetic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid).

Theoretical Synthesis Workflow:

Caption: Theoretical workflow for the synthesis of this compound.

Disclaimer: This is a generalized, theoretical procedure. Researchers should consult standard organic chemistry texts and perform a thorough risk assessment before attempting any synthesis.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS data for this compound is available in the PubChem database.[1] Key mass spectral peaks (m/z) and their relative intensities are provided, which can be used for identification.[1]

-

Instrumentation: JEOL JMS-01-SG with Electron Ionization (EI-B).[1]

-

Major Peaks (m/z) and Relative Intensity:

-

149 (99.99)

-

78 (57.30)

-

65 (41.00)

-

89 (23.40)

-

91 (22.10)[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While detailed spectra are not readily available, 1H and 13C NMR data for this compound would be expected to show characteristic peaks corresponding to the aromatic protons, the methylene protons, and the methyl ester protons, as well as the corresponding carbon signals.

High-Performance Liquid Chromatography (HPLC): A specific HPLC method for this compound is not detailed in the literature. However, a general reversed-phase HPLC method could be developed for its analysis, similar to methods used for other nitrophenyl compounds.

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and water, possibly with a buffer such as acetate buffer.

-

Detection: UV detection at a wavelength suitable for nitroaromatic compounds (e.g., 254 nm).

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound from procurement to disposal.

Caption: Logical workflow for the safe handling of this compound.

Biological Activity and Signaling Pathways

Currently, there is no significant information available in the public domain regarding the specific biological activity or involvement of this compound in defined signaling pathways. As a chemical intermediate, it is primarily used in the synthesis of other molecules.

This guide is intended to provide a summary of the available safety and handling information for this compound. It is not exhaustive and should be used in conjunction with a comprehensive risk assessment and adherence to all institutional and regulatory safety protocols.

References

An In-depth Technical Guide to the Material Safety Data Sheet for Methyl 2-(2-nitrophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for Methyl 2-(2-nitrophenyl)acetate, a key chemical intermediate. The information is compiled and presented to meet the needs of researchers, scientists, and professionals in drug development, with a focus on clear data presentation, detailed experimental context, and visual representations of safety protocols.

Chemical Identification and Physical Properties

This compound is an organic compound with the molecular formula C₉H₉NO₄. It is identified by the CAS Number 30095-98-8.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 195.17 g/mol | PubChem[1] |

| Molecular Formula | C₉H₉NO₄ | PubChem[1] |

| CAS Number | 30095-98-8 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Appearance | Light orange oil | ChemicalBook |

| Kovats Retention Index | 1554 (Semi-standard non-polar) | PubChem[1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its acute toxicity and irritant properties.[1]

GHS Pictogram:

Signal Word: Warning [1]

The following table summarizes the GHS hazard statements associated with this compound.[1]

| Hazard Code | Hazard Statement | Hazard Class |

| H302 | Harmful if swallowed | Acute toxicity, oral (Category 4) |

| H312 | Harmful in contact with skin | Acute toxicity, dermal (Category 4) |

| H332 | Harmful if inhaled | Acute toxicity, inhalation (Category 4) |

| H315 | Causes skin irritation | Skin corrosion/irritation (Category 2) |

| H319 | Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) |

| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) |

Experimental Protocols for Hazard Evaluation

Acute Toxicity Testing

Acute toxicity is typically assessed through oral, dermal, and inhalation routes in animal models to determine the dose or concentration that causes lethality in 50% of the test population (LD50 for oral and dermal; LC50 for inhalation).

Skin Irritation Testing

The potential for a substance to cause skin irritation is evaluated through in vivo or in vitro methods. The in vivo method (e.g., OECD Guideline 404) involves applying the substance to the skin of rabbits and observing for signs of erythema and edema. In vitro methods (e.g., OECD Guideline 439) use reconstructed human epidermis models.

Eye Irritation Testing

Eye irritation potential is assessed similarly to skin irritation, with in vivo (e.g., OECD Guideline 405) and in vitro (e.g., Reconstructed Human Cornea-like Epithelium Test Method, OECD Guideline 492) methods. The in vivo test involves instilling the substance into the eyes of rabbits and observing for corneal opacity, iritis, and conjunctivitis.

First Aid Measures

Given the hazard classifications, the following first aid measures are recommended in case of exposure:

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately. |

Handling and Storage

-

Handling: Use only in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Stability and Reactivity

-

Reactivity: No specific reactivity data is available.

-

Chemical Stability: Stable under recommended storage conditions.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide, carbon dioxide, and nitrogen oxides.

Conclusion

This compound is a valuable chemical intermediate that must be handled with care due to its acute toxicity and irritant properties. This guide provides a summary of the known safety data and the experimental context for the hazard classifications. Researchers and professionals must always consult the most up-to-date and complete Safety Data Sheet provided by the supplier before handling this chemical and ensure that appropriate safety measures are in place. The absence of specific quantitative toxicity data in the public domain underscores the importance of treating this compound with the caution warranted by its GHS classification.

References

Stability and Storage of Methyl 2-(2-nitrophenyl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 2-(2-nitrophenyl)acetate. The information is intended to support researchers, scientists, and professionals in the pharmaceutical and chemical industries in ensuring the integrity and shelf-life of this compound for research and development purposes.

Compound Overview

This compound is a nitroaromatic compound with the chemical formula C₉H₉NO₄. It is recognized as a valuable intermediate in organic synthesis. The presence of both an ester and a nitro group on the phenyl ring makes it a versatile building block for the synthesis of various more complex molecules. However, these functional groups also influence its chemical stability.

Recommended Storage Conditions

Proper storage is crucial to maintain the chemical integrity of this compound. Based on information from safety data sheets and chemical suppliers, the following conditions are recommended:

-

Temperature: Store in a cool environment. Specific recommendations vary from room temperature to refrigerated conditions (0-8°C).[1] For long-term storage and to maintain high purity, refrigeration is advisable. A related compound, 4-nitrophenyl acetate, is recommended to be stored in a freezer to maintain product quality.[2]

-

Atmosphere: Store in a dry and well-ventilated place.[3][4] The container should be tightly closed to prevent moisture ingress, which could lead to hydrolysis.

-

Light: Protect from light, as nitroaromatic compounds can be susceptible to photodegradation.

-

Incompatibilities: Store separately from incompatible materials, particularly strong oxidizing agents, acids, and bases, which can accelerate degradation.[2][3]

Stability Profile and Potential Degradation Pathways

While specific kinetic data for the degradation of this compound is not extensively available in public literature, its chemical structure suggests several potential degradation pathways that should be considered. The primary routes of degradation are likely to be hydrolysis, photodegradation, and thermal degradation.

Hydrolysis

The ester functional group in this compound is susceptible to hydrolysis, which can be catalyzed by both acid and base. This reaction would yield 2-(2-nitrophenyl)acetic acid and methanol. The related compound, p-nitrophenyl acetate, is known to be unstable in aqueous solutions and undergoes spontaneous hydrolysis.[5]

A proposed hydrolysis degradation pathway is illustrated below:

Photodegradation

Nitroaromatic compounds can absorb light in the UV-visible region, leading to photochemical reactions. While specific studies on this compound are limited, research on related compounds like p-nitrophenol shows that photocatalytic degradation can occur, leading to the opening of the aromatic ring and eventual mineralization to CO₂, H₂O, and other inorganic compounds.

Thermal Degradation

The stability of this compound at elevated temperatures should be experimentally determined. While it is expected to be stable at recommended storage temperatures, high temperatures used in certain analytical techniques or processing could induce degradation.

Experimental Protocols for Stability Testing (Forced Degradation)

To experimentally determine the stability of this compound, forced degradation studies are recommended. These studies involve subjecting the compound to a range of stress conditions to identify potential degradation products and establish the stability-indicating nature of analytical methods.

General Experimental Workflow

The following diagram outlines a general workflow for conducting forced degradation studies.

Recommended Stress Conditions for Forced Degradation Studies

The following table summarizes typical stress conditions that should be applied in a forced degradation study for this compound. The goal is to achieve a target degradation of 5-20%.

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acid Hydrolysis | 0.1 M HCl | Room Temperature & 60°C | 2, 4, 8, 24 hours |

| Base Hydrolysis | 0.1 M NaOH | Room Temperature | 1, 2, 4, 8 hours |

| Oxidation | 3% H₂O₂ | Room Temperature | 2, 4, 8, 24 hours |

| Thermal | Solid State & Solution | 80°C | 24, 48, 72 hours |

| Photostability | UV & Visible Light | Room Temperature | ICH Q1B guidelines |

Sample Preparation for Analysis

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Stress Samples: For each stress condition, mix an aliquot of the stock solution with the stressor (e.g., acid, base, or oxidizing agent). For thermal and photolytic studies, the compound can be stressed in both solid and solution states.

-

Time Points: At specified time points, withdraw an aliquot of the stressed sample.

-

Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis (e.g., with an equimolar amount of base or acid, respectively).

-

Dilution: Dilute the samples to a suitable concentration for analysis with the mobile phase of the analytical method.

Analytical Method

A stability-indicating analytical method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, should be developed and validated.

-

Column: A C18 column is a common starting point.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

-

Detection: A photodiode array (PDA) detector is useful for assessing peak purity and identifying the optimal wavelength for detection.

-

Validation: The method must be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the quantification of this compound and its degradation products.

Data Presentation and Interpretation

The results of the forced degradation studies should be presented in a clear and organized manner to facilitate interpretation.

Summary of Forced Degradation Results (Hypothetical Example)

| Stress Condition | % Degradation | Number of Degradants |

| 0.1 M HCl, 60°C, 24h | 15.2% | 1 |

| 0.1 M NaOH, RT, 4h | 18.5% | 1 |

| 3% H₂O₂, RT, 24h | 3.1% | 2 |

| 80°C, 72h | 5.8% | 1 |

| Photolytic (UV) | 8.9% | 3 |

Note: This table presents hypothetical data for illustrative purposes.

By analyzing the chromatograms from the stressed samples, the retention times of the degradation products can be determined. The use of a mass spectrometer in-line with the HPLC (LC-MS) can provide valuable information for the structural elucidation of the degradants.

Conclusion

This compound is a moderately stable compound that requires proper storage conditions to ensure its integrity. The primary degradation pathways are likely to be hydrolysis and photodegradation. To fully understand its stability profile, a comprehensive forced degradation study is essential. The protocols and information provided in this guide offer a framework for researchers to establish appropriate handling, storage, and analytical procedures for this compound, thereby ensuring the reliability of their research and development activities.

References

The Historical Significance of Methyl 2-(2-nitrophenyl)acetate in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(2-nitrophenyl)acetate, a seemingly unassuming aromatic nitro compound, holds a significant place in the historical and ongoing development of organic synthesis. Its strategic placement of a nitro group ortho to an acetic acid methyl ester functionality has rendered it a versatile and valuable precursor for the construction of a variety of complex molecular architectures, most notably heterocyclic systems of profound importance in medicinal chemistry. This technical guide delves into the historical context of this compound, detailing its applications, key reactions, and the experimental methodologies that have cemented its role as a cornerstone building block in the synthetic chemist's arsenal.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. This data is essential for its handling, reaction setup, and analytical characterization.

| Property | Value | Reference |

| CAS Number | 30095-98-8 | [1] |

| Molecular Formula | C₉H₉NO₄ | [1] |

| Molecular Weight | 195.17 g/mol | [1] |

| Appearance | Not explicitly stated in searched literature; related 2-nitrophenylacetic acid is a yellow to pale brown crystalline powder. | [2] |

| Melting Point | Not available in searched literature. | |

| Boiling Point | Not available in searched literature. | |

| Solubility | Soluble in most organic solvents. | [2] |

Historical Context and Early Applications

The historical trajectory of this compound is intrinsically linked to the broader development of synthetic methodologies involving nitroarenes, particularly in the late 19th and early 20th centuries. The strong electron-withdrawing nature of the nitro group activates the ortho and para positions to nucleophilic attack and, crucially, the methylene protons of the acetate side chain, making it amenable to a range of condensation reactions.

While a definitive first synthesis of this compound could not be pinpointed in the reviewed literature, its parent compound, 2-nitrophenylacetic acid, has been a subject of study for its utility in generating heterocyclic structures.[2] The primary historical application of ortho-nitroaryl compounds with an activated methylene group has been in the synthesis of indoles, a core scaffold in numerous natural products and pharmaceuticals.

One of the earliest and most significant methods for indole synthesis from ortho-nitroaryl precursors is the Reissert Indole Synthesis , first reported by Arnold Reissert in 1897.[3][4] While the classical Reissert synthesis starts with o-nitrotoluene and diethyl oxalate, the underlying principle of reductive cyclization of an ortho-nitrophenyl pyruvate derivative is highly relevant to the reactivity of this compound.[4][5]

Key Synthetic Applications and Methodologies

The true value of this compound lies in its ability to be transformed into a variety of complex molecules. The following sections detail its most significant applications and provide generalized experimental protocols based on established chemical principles.

Synthesis of Indole Derivatives

A significant modern application of this compound is in the synthesis of substituted indoles. The general strategy involves a base-catalyzed condensation with an aldehyde, followed by reductive cyclization of the nitro group to form the indole ring.

A notable example is the reaction with acetaldehyde in a basic medium to form an intermediate, ethyl 2-(2-nitrophenyl)but-2-enoate, which then undergoes cyclization.[6]

Experimental Protocol: General Procedure for Indole Synthesis

-

Step 1: Condensation. To a solution of this compound in a suitable solvent (e.g., ethanol, DMF), a base such as sodium ethoxide or potassium carbonate is added. The mixture is cooled, and an aldehyde (e.g., acetaldehyde) is added dropwise. The reaction is stirred at room temperature or with gentle heating until completion, monitored by TLC.

-

Step 2: Work-up and Isolation of Intermediate. The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude unsaturated intermediate. Purification can be achieved by column chromatography.

-

Step 3: Reductive Cyclization. The isolated intermediate is dissolved in a solvent such as ethanol or acetic acid. A reducing agent, historically iron powder in acetic acid or more modern reagents like palladium on carbon under a hydrogen atmosphere, is added.[5] The mixture is heated to reflux or stirred at room temperature until the reduction of the nitro group and subsequent cyclization are complete.

-

Step 4: Final Work-up and Purification. The reaction mixture is filtered to remove the catalyst, and the solvent is evaporated. The residue is taken up in an organic solvent and washed with a basic solution (e.g., saturated sodium bicarbonate) and brine. The organic layer is dried and concentrated to afford the crude indole derivative, which is then purified by chromatography or recrystallization.

Quantitative Data for a Representative Indole Synthesis

| Reactants | Reagents | Product | Yield | Reference |

| This compound, Acetaldehyde | Basic medium (e.g., NaOEt) | Methyl 1-methoxy-1H-indole-3-carboxylate (after further steps) | Not explicitly stated | [6] |

Precursor to Other Heterocycles

The reactivity of the nitro group and the activated methylene group allows for the synthesis of a range of other heterocyclic systems beyond indoles. Reductive cyclization under different conditions can lead to the formation of quinolines and other related structures, although specific examples directly starting from this compound are not prevalent in the reviewed historical literature. The parent acid, 2-nitrophenylacetic acid, is a known precursor for quindoline derivatives.[2]

Logical Workflow for Synthesis of Indole Derivatives

The following diagram illustrates the general workflow for the synthesis of indole derivatives starting from this compound.

References

- 1. This compound | C9H9NO4 | CID 520464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]

- 3. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]

The Genesis of a Key Synthetic Building Block: Discovery and First Synthesis of Methyl 2-(2-nitrophenyl)acetate

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(2-nitrophenyl)acetate is a valuable intermediate in organic synthesis, serving as a versatile precursor for a variety of heterocyclic compounds, particularly in the realm of indole synthesis and related pharmacologically active molecules. This technical guide provides an in-depth exploration of the historical discovery and the first synthesis of this compound, alongside a detailed, modern experimental protocol. Quantitative data is presented in structured tables for clarity, and key transformations are visualized using logical diagrams.

Historical Context: The Dawn of Indole Synthesis and the Reissert Contribution

The discovery of this compound is intrinsically linked to the early explorations of indole synthesis. While a direct "discovery" of the ester itself is not a singular event, its conceptual origins can be traced back to the foundational work on the synthesis of its parent acid, 2-(2-nitrophenyl)acetic acid, and related compounds.

A pivotal moment in this context was the development of the Reissert indole synthesis by Arnold Reissert in 1897. This method provided a novel pathway to indoles starting from ortho-nitrotoluene and diethyl oxalate. While the direct product of Reissert's initial reaction is ethyl 2-(2-nitrophenyl)pyruvate, the chemistry established the viability of utilizing o-nitrotoluene as a precursor for functionalized phenylacetic acid derivatives. The subsequent hydrolysis of the pyruvate would lead to 2-(2-nitrophenyl)pyruvic acid, a compound structurally similar to 2-(2-nitrophenyl)acetic acid. This work laid the groundwork for the synthesis of a range of o-nitrophenyl substituted compounds that would become crucial in organic synthesis.

The first synthesis of 2-(2-nitrophenyl)acetic acid itself was a logical extension of this chemistry, focusing on the introduction of a single carboxyl group. Early methods involved the oxidation of o-nitrotoluene derivatives or the hydrolysis of corresponding nitriles.

First Synthesis of 2-(2-nitrophenyl)acetic acid: A Conceptual Pathway

The initial preparations of 2-(2-nitrophenyl)acetic acid were conceptually based on the functionalization of the methyl group of o-nitrotoluene. A representative historical approach involves the following logical steps:

An In-depth Technical Guide to the Core Reactions of Methyl 2-(2-nitrophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(2-nitrophenyl)acetate is a versatile synthetic intermediate possessing three key functional groups: a nitro group, an ester, and an activated methylene group. This unique combination allows for a variety of chemical transformations, making it a valuable building block in organic synthesis, particularly for the construction of heterocyclic compounds such as indoles, which are prevalent in many biologically active molecules and pharmaceuticals. This technical guide provides a comprehensive overview of the core reactions involving this compound, including its synthesis, the reduction of its nitro group, hydrolysis of its ester functionality, and its application in cyclization reactions. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are presented to facilitate its use in research and development.

Core Reactions and Methodologies

The principal reactions of this compound revolve around the chemical manipulation of its nitro and ester groups, as well as the reactivity of the adjacent methylene bridge. These transformations are fundamental to its utility as a synthetic precursor.

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the Fischer-Speier esterification of 2-nitrophenylacetic acid with methanol in the presence of an acid catalyst.[1][2][3][4]

Reaction Scheme:

Caption: Fischer-Speier Esterification Synthesis.

Experimental Protocol: Fischer-Speier Esterification

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-nitrophenylacetic acid (1 equivalent) in an excess of anhydrous methanol (which acts as both reactant and solvent).

-

Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.05 equivalents), to the stirred solution.

-

Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by column chromatography on silica gel to yield pure this compound.

| Parameter | Value | Reference |

| Reactants | 2-Nitrophenylacetic acid, Methanol | [1][2] |

| Catalyst | Sulfuric Acid or p-TsOH | [1][2] |

| Solvent | Methanol (excess) | [1] |

| Temperature | Reflux | [1] |

| Typical Yield | >90% | General expectation for Fischer esterification |

Reduction of the Nitro Group

The reduction of the nitro group in this compound to an amino group yields Methyl 2-(2-aminophenyl)acetate, a key intermediate for subsequent cyclization reactions. Catalytic hydrogenation is a common and efficient method for this transformation.[5][6]

Reaction Scheme:

Caption: Catalytic Hydrogenation of the Nitro Group.

Experimental Protocol: Catalytic Hydrogenation

-

Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent such as methanol or ethyl acetate in a hydrogenation vessel.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) to the solution.

-

Reaction Execution: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature until the theoretical amount of hydrogen is consumed or the reaction is complete as indicated by TLC.

-

Work-up and Purification: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent. The combined filtrate is then concentrated under reduced pressure to afford Methyl 2-(2-aminophenyl)acetate, which can often be used in the next step without further purification.

| Parameter | Value | Reference |

| Reducing Agent | H₂ gas with Pd/C catalyst | [5] |

| Solvent | Methanol or Ethyl Acetate | [5] |

| Temperature | Room Temperature | [5] |

| Pressure | 1-4 atm H₂ | [5] |

| Typical Yield | High to quantitative | [5] |

Hydrolysis of the Ester

The ester functionality of this compound can be hydrolyzed to the corresponding carboxylic acid, 2-nitrophenylacetic acid, under either acidic or basic conditions.[7][8][9]

Reaction Scheme:

Caption: Hydrolysis of the Methyl Ester.

Experimental Protocol: Base-Catalyzed Hydrolysis

-

Reaction Setup: Dissolve this compound (1 equivalent) in a mixture of an alcohol (e.g., methanol or ethanol) and water.

-

Reagent Addition: Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (typically 1.1-1.5 equivalents), to the solution.

-

Reaction Execution: Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

-

Work-up and Purification: After the reaction, remove the organic solvent under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material. Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to a pH of approximately 2-3, which will precipitate the carboxylic acid. The solid product is then collected by filtration, washed with cold water, and dried.

| Parameter | Value | Reference |

| Reagent | NaOH or KOH (aq) | [7] |

| Solvent | Alcohol/Water mixture | [7] |

| Temperature | Room temperature to gentle heating | [7] |

| Typical Yield | >90% | General expectation for ester hydrolysis |

Reductive Cyclization to Indoles

A significant application of this compound is its conversion into indole derivatives through a reductive cyclization process. This transformation involves the reduction of the nitro group to an amine, which then undergoes an intramolecular cyclization with the ester group to form an indole ring system.[10][11]

Reaction Workflow:

Caption: Reductive Cyclization Pathway to Indoles.

Experimental Protocol: One-Pot Reductive Cyclization

-

Reaction Setup: In a reaction vessel, dissolve this compound (1 equivalent) in a suitable solvent, such as acetic acid or ethanol.

-

Reducing Agent Addition: Add a reducing agent capable of reducing the nitro group, for example, iron powder in the presence of acetic acid or zinc dust.

-

Reaction Execution: Heat the reaction mixture to reflux for several hours. The in situ generated amino intermediate will undergo spontaneous cyclization under these conditions. Monitor the reaction by TLC for the disappearance of the starting material and the formation of the indole product.

-

Work-up and Purification: After completion, cool the reaction mixture and filter to remove the metal residues. The filtrate is then concentrated, and the residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried and concentrated. The crude product is purified by column chromatography or recrystallization to yield the desired indole derivative.

| Parameter | Value | Reference |

| Reducing Agent | Fe/Acetic Acid or Zn | [11] |

| Solvent | Acetic Acid or Ethanol | [11] |

| Temperature | Reflux | [11] |

| Product | Indole derivative (e.g., Oxindole) | [12] |

| Typical Yield | Variable, depends on substrate and conditions | [11] |

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its key reactions—synthesis via esterification, selective reduction of the nitro group, hydrolysis of the ester, and its use in reductive cyclization to form indoles—provide access to a wide range of complex molecules. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors. The provided reaction diagrams offer a clear visual representation of these transformations, aiding in the planning and execution of synthetic routes.

References

- 1. benchchem.com [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. lakeland.edu [lakeland.edu]

- 4. monash.edu [monash.edu]

- 5. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 8. irejournals.com [irejournals.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: Synthesis of 2-Oxindole from Methyl 2-(2-nitrophenyl)acetate via Reductive Cyclization

Audience: Researchers, scientists, and drug development professionals.

Introduction

The indole nucleus is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals. While the Fischer indole synthesis is a classic and powerful method for creating this scaffold, it requires specific precursors, namely a phenylhydrazine and a carbonyl compound. The starting material, Methyl 2-(2-nitrophenyl)acetate, is not a direct substrate for the Fischer synthesis. However, it serves as an excellent precursor for the synthesis of indole derivatives through alternative routes, most notably via reductive cyclization.

This application note details a robust, two-step protocol for the synthesis of 2-oxindole, a crucial and versatile indole derivative, starting from this compound. This method involves the initial reduction of the aromatic nitro group to an amine, followed by an intramolecular cyclization of the resulting amino ester. This pathway is efficient and provides access to a key heterocyclic core for further elaboration in drug discovery and development.

Overall Synthetic Pathway

The conversion of this compound to 2-Oxindole is achieved in two primary experimental stages:

-

Step 1: Reduction of the Nitro Group: The nitro group of the starting material is selectively reduced to an amine to form the intermediate, Methyl 2-(2-aminophenyl)acetate. Catalytic hydrogenation is a clean and high-yielding method for this transformation.

-

Step 2: Intramolecular Cyclization: The newly formed amino ester undergoes a spontaneous or base-catalyzed intramolecular aminolysis (cyclization) to yield the stable, five-membered lactam ring of 2-oxindole.

Figure 1: General workflow for the synthesis of 2-Oxindole from this compound.

Experimental Protocols and Data

Step 1: Catalytic Hydrogenation of this compound

The reduction of the nitro group is a critical first step. Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient and clean method that proceeds under mild conditions, preserving the ester functionality.

Table 1: Reaction Parameters for Nitro Group Reduction

| Parameter | Value |

| Starting Material | This compound |

| Reagents | Hydrogen (H₂) gas, 10% Palladium on Carbon (Pd/C) |

| Solvent | Methanol (MeOH) or Ethyl Acetate (EtOAc) |

| Temperature | Room Temperature (20-25°C) |

| Pressure | 1-4 atm (or balloon pressure) |

| Reaction Time | 2-16 hours |

| Typical Yield | >95% |

Detailed Protocol:

-

Vessel Preparation: To a hydrogenation flask or a suitable pressure vessel, add this compound (1.0 eq).

-

Catalyst Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), carefully add 10% Pd/C (typically 5-10 mol% relative to the substrate).

-

Solvent Addition: Add a suitable solvent such as methanol or ethyl acetate to dissolve the starting material (concentration typically 0.1-0.5 M).

-

Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel with hydrogen (e.g., using a hydrogen-filled balloon for atmospheric pressure reactions or to a pressure of 50 psi in a Parr shaker).

-

Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional solvent.

-

Isolation: Concentrate the filtrate under reduced pressure. The resulting crude Methyl 2-(2-aminophenyl)acetate is often of sufficient purity to be used directly in the next step without further purification.

Step 2: Intramolecular Cyclization to 2-Oxindole

The cyclization of Methyl 2-(2-aminophenyl)acetate to 2-oxindole can occur spontaneously upon heating or can be facilitated by a mild base. The reaction involves the nucleophilic attack of the aniline nitrogen onto the ester carbonyl, with the subsequent elimination of methanol.

Table 2: Reaction Parameters for Intramolecular Cyclization

| Parameter | Value |

| Starting Material | Methyl 2-(2-aminophenyl)acetate |

| Catalyst (Optional) | Sodium methoxide (NaOMe) or other non-nucleophilic base |

| Solvent | Toluene or Xylene |

| Temperature | 80 - 140°C (Reflux) |

| Reaction Time | 1-6 hours |

| Typical Yield | 85-95% |

Detailed Protocol:

-

Reaction Setup: Dissolve the crude Methyl 2-(2-aminophenyl)acetate (1.0 eq) from the previous step in a high-boiling solvent like toluene or xylene in a round-bottom flask equipped with a reflux condenser.

-

Base Addition (Optional but Recommended): For a faster and more efficient reaction, add a catalytic amount of a base such as sodium methoxide (0.1 eq).

-

Heating: Heat the reaction mixture to reflux and maintain this temperature. The formation of the product involves the elimination of methanol.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the intermediate is consumed.

-

Cooling and Crystallization: Upon completion, allow the reaction mixture to cool to room temperature. The 2-oxindole product will often crystallize from the solution.

-

Isolation: Collect the precipitated solid by filtration. Wash the solid with a small amount of cold solvent (e.g., toluene or hexane) to remove any soluble impurities.

-

Purification: The collected solid can be further purified by recrystallization (e.g., from ethanol or water) if necessary, to yield pure 2-oxindole as a white to off-white crystalline solid.

Logical Diagram of the Synthetic Process

The following diagram illustrates the logical flow and key transformations in the synthesis.

Figure 2: Detailed workflow showing reagents and transformations.

This reductive cyclization strategy provides a reliable and high-yielding pathway to 2-oxindole from this compound, offering a valuable tool for medicinal chemists and drug development professionals.

Application Notes and Protocols: "Methyl 2-(2-nitrophenyl)acetate" as a Versatile Precursor for Heterocyclic Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(2-nitrophenyl)acetate is a versatile and readily available starting material for the synthesis of a variety of nitrogen-containing heterocyclic compounds. The presence of the ortho-nitro group and the active methylene group provides two key reactive sites that can be strategically manipulated to construct diverse ring systems of significant interest in medicinal chemistry and materials science. This document outlines detailed application notes and experimental protocols for the synthesis of indoles, quinolones, and benzimidazoles using this compound as a key precursor. The methodologies primarily focus on reductive cyclization strategies, a powerful tool for the formation of N-heterocycles from ortho-nitroaromatic compounds.

Key Applications

The inherent reactivity of this compound allows for its application in the synthesis of several important heterocyclic scaffolds:

-

Indole Derivatives: The reductive cyclization of appropriately modified this compound derivatives is a viable route to indole-2-carboxylates and related structures. Indoles are a ubiquitous motif in natural products and pharmaceuticals, exhibiting a wide range of biological activities.

-

Quinolone and 2-Oxo-quinoline Derivatives: Through intramolecular cyclization following reduction of the nitro group, the acetate side chain can participate in the formation of the pyridinone ring of the quinolone system. Quinolones are a well-established class of antibacterial agents, and their derivatives are continuously explored for new therapeutic applications.

-

Benzimidazole Derivatives: While not a direct cyclization product, this compound can be transformed into intermediates suitable for condensation with ortho-phenylenediamines to afford benzimidazoles. The benzimidazole core is a key feature in a number of marketed drugs, including proton pump inhibitors and anthelmintics.

Experimental Protocols and Data

Application Note 1: Synthesis of Indole Derivatives via Reductive Cyclization

The synthesis of indoles from this compound typically involves a two-step process: 1) initial condensation at the active methylene group to introduce a suitable side chain, followed by 2) reductive cyclization of the nitro group to form the pyrrole ring.

Protocol 1: Synthesis of Methyl 1-hydroxy-2-oxo-1,2-dihydroindole-3-carboxylate (A Proposed Route)

This protocol describes a proposed synthetic route based on the reductive cyclization of a β-keto ester derivative of this compound.

Step 1a: Acylation of this compound

A Claisen condensation reaction can be employed to introduce an ester group at the alpha position, forming a β-keto ester.

-

Reagents and Materials:

-

This compound

-

Dimethyl carbonate

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine

-

-

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Add dimethyl carbonate (1.5 eq.) and heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the pH is acidic.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford dimethyl 2-(2-nitrophenyl)malonate.

-

Step 1b: Reductive Cyclization

The resulting β-keto ester can undergo reductive cyclization to form the indole nucleus.

-

Reagents and Materials:

-

Dimethyl 2-(2-nitrophenyl)malonate

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Water

-

Celite®

-

-

Procedure:

-

To a solution of dimethyl 2-(2-nitrophenyl)malonate (1.0 eq.) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (5.0 eq.) and ammonium chloride (1.0 eq.).

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and filter through a pad of Celite®, washing the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

-

Purify by recrystallization or column chromatography to yield methyl 1-hydroxy-2-oxo-1,2-dihydroindole-3-carboxylate.

-

Quantitative Data (Hypothetical):

| Step | Product | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1a | Dimethyl 2-(2-nitrophenyl)malonate | This compound | NaH, Dimethyl carbonate | THF | Reflux | 4-6 | 75-85 |

| 1b | Methyl 1-hydroxy-2-oxo-1,2-dihydroindole-3-carboxylate | Dimethyl 2-(2-nitrophenyl)malonate | Fe, NH₄Cl | Ethanol/Water | Reflux | 2-4 | 60-70 |

Application Note 2: Synthesis of 2-Oxo-1,2-dihydroquinoline Derivatives

The intramolecular cyclization of the reduced nitroaniline with the ester functionality of the side chain provides a direct route to 2-oxo-1,2-dihydroquinolines (also known as carbostyrils).

Protocol 2: Synthesis of Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate

This protocol outlines the reductive cyclization of a derivative of this compound to form a quinolone structure.

Step 2a: Knoevenagel Condensation with Diethyl Malonate

-

Reagents and Materials:

-

This compound

-

Diethyl malonate

-

Piperidine

-

Ethanol

-

-

Procedure:

-

A mixture of this compound (1.0 eq.), diethyl malonate (1.2 eq.), and a catalytic amount of piperidine in ethanol is heated to reflux for 6-8 hours.

-

The reaction progress is monitored by TLC.

-

After completion, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography to yield the corresponding Knoevenagel condensation product.

-

Step 2b: Reductive Cyclization

-

Reagents and Materials:

-

Knoevenagel condensation product from Step 2a

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas (H₂)

-

Ethanol

-

-

Procedure:

-

The product from Step 2a is dissolved in ethanol.

-

A catalytic amount of 10% Pd/C is added to the solution.